Pinaverium bromide

作用机制

生化分析

Biochemical Properties

Pinaverium bromide is a quaternary ammonium compound that acts as an atypical calcium antagonist to restore normal bowel function . It interacts with the 1,4-dihydropyridine binding sites on voltage-dependent L-type calcium channels located on gastrointestinal smooth muscle cells in a competitive manner .

Cellular Effects

This compound mediates various effects on the gastrointestinal tract. It causes oesophageal, gastric, and duodenal relaxation, relaxes the colon and intestines, inhibits colonic motility in response to food, hormonal or pharmacological stimuli, accelerates gastric emptying, and reduces contractions of the gallbladder and phasic contractions of sphincter of Oddi .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the 1,4-dihydropyridine binding sites on voltage-dependent L-type calcium channels located on gastrointestinal smooth muscle cells . The binding site is located in the alpha 1S subunit and pinaverium most likely antagonizes the action of calcium ions by stabilizing a non-conducting channel state .

Temporal Effects in Laboratory Settings

The post-treatment therapeutic effects (PTTE) of this compound have been studied. Three days after this compound was discontinued, endpoints rebounded only 23.2–42.8%. The PTTE lasted 9–17 weeks .

Metabolic Pathways

The metabolic pathway of this compound involves demethylation of one of the methoxy groups, hydroxylation of the norpinanyl ring, and elimination of the benzyl group with subsequent opening of the morpholine ring .

Transport and Distribution

This compound is selectively distributed to the digestive tract due to poor absorption and marked hepatobiliary excretion .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the current literature. Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with voltage-dependent L-type calcium channels .

准备方法

合成路线和反应条件: 溴化匹维溴的合成涉及多个步骤。 一种方法包括对诺波尔进行卤化,然后与溴乙醇碱金属化合物缩合,并进一步与吗啉、2-溴-4,5-二甲氧基溴苄基的反应产物缩合 . 另一种方法涉及化合物的烯烃还原反应以制备溴化匹维溴 . 反应条件通常涉及中等温度和使用催化剂,例如雷尼镍 .

工业生产方法: 溴化匹维溴的工业生产方法旨在提高产率和纯度。 一种改进的制备方法涉及使用廉价的起始原料和更温和的反应条件,这降低了对设备的要求,并最大限度地减少了副反应和杂质的产生 . 通过该方法生产的产品的纯度可以达到99.8% .

化学反应分析

反应类型: 溴化匹维溴会发生各种化学反应,包括取代反应和还原反应 .

常用试剂和条件: 溴化匹维溴合成中常用的试剂包括溴乙醇、吗啉和2-溴-4,5-二甲氧基溴苄基 . 这些反应通常在中等温度下进行,并使用催化剂,例如雷尼镍 .

主要形成的产物: 这些反应形成的主要产物是溴化匹维溴本身,以高纯度和高产率获得 .

科学研究应用

溴化匹维溴在科学研究中具有多种应用,特别是在化学、生物学、医学和工业领域。 在医学上,它用于对肠易激综合征和胆道功能障碍进行症状治疗 . 在化学上,它用于光度法开发和验证,用于测定和溶出度研究 . 研究还评估了溴化匹维溴在肠易激综合征中的治疗后疗效 .

相似化合物的比较

属性

CAS 编号 |

53251-94-8 |

|---|---|

分子式 |

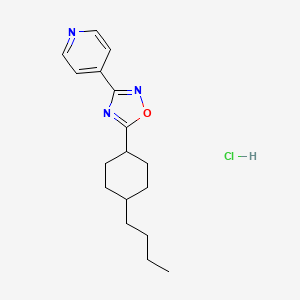

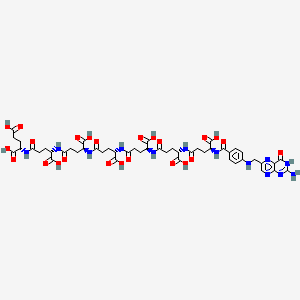

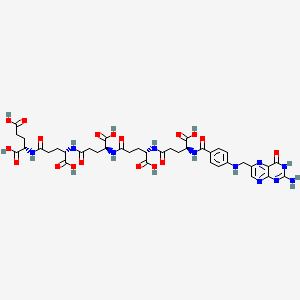

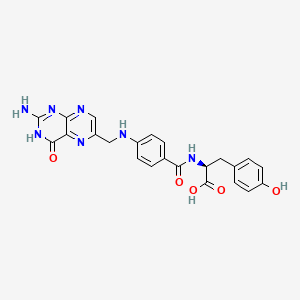

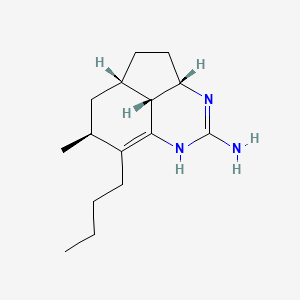

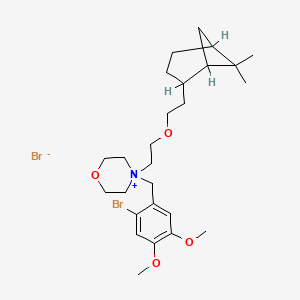

C26H41Br2NO4 |

分子量 |

591.4 g/mol |

IUPAC 名称 |

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide |

InChI |

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1 |

InChI 键 |

IKGXLCMLVINENI-QOXGANSBSA-M |

SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

手性 SMILES |

CC1([C@H]2CC[C@H]([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

规范 SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

外观 |

Solid powder |

Key on ui other cas no. |

53251-94-8 |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

59995-65-2 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide Dicetel Eldicet pinaverium pinaverium bromide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。